1-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]naphthalen-2-ol
Description
1-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]naphthalen-2-ol is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a naphthalen-2-ol moiety linked to a 6,7-dimethoxy-3,4-dihydroisoquinoline structure. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Properties
IUPAC Name |
1-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-25-21-11-16-9-10-23(13-17(16)12-22(21)26-2)14-19-18-6-4-3-5-15(18)7-8-20(19)24/h3-8,11-12,24H,9-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHSCOOETIOUBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=C(C=CC4=CC=CC=C43)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]naphthalen-2-ol typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with naphthalen-2-ol derivatives. One common method involves the use of Mannich bases of the naphthalene series, which react with 6,7-dimethoxy-3,4-dihydroisoquinoline in boiling ethanol or o-xylene to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the isoquinoline moiety to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, tetrahydroisoquinoline derivatives, and substituted aromatic compounds.
Scientific Research Applications
1-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]naphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]naphthalen-2-ol involves its interaction with specific molecular targets. For instance, it has been identified as a highly selective sigma-2 receptor ligand, which plays a role in intracellular calcium regulation and cholesterol homeostasis
Comparison with Similar Compounds
Similar Compounds
CM398: 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one.
Uniqueness
1-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]naphthalen-2-ol is unique due to its specific structural features that confer high selectivity for the sigma-2 receptor. This selectivity is crucial for its potential therapeutic applications, distinguishing it from other similar compounds that may have broader or different biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
